molecular formula C6H7BFNO2S B3241200 [2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid CAS No. 1451392-59-8

[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid

Cat. No.: B3241200
CAS No.: 1451392-59-8
M. Wt: 187 g/mol
InChI Key: YWRDXIZMQZFIBK-UHFFFAOYSA-N
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Description

[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid (CAS: 1451392-59-8) is a pyridine-derived boronic acid with a fluorine atom at position 2 and a methylsulfanyl (-SCH₃) group at position 5. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl structures in pharmaceuticals and agrochemicals . Its molecular weight is approximately 187.02 g/mol (calculated), and it is typically handled under inert conditions due to the inherent instability of boronic acids .

Properties

IUPAC Name

(2-fluoro-5-methylsulfanylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2S/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRDXIZMQZFIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)SC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210464
Record name Boronic acid, B-[2-fluoro-5-(methylthio)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-59-8
Record name Boronic acid, B-[2-fluoro-5-(methylthio)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-fluoro-5-(methylthio)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the presence of a pyridine ring substituted with a fluorine atom and a methylsulfanyl group, along with a boronic acid functional group. Its molecular formula is C6H7BFNO2SC_6H_7BFNO_2S with a molecular weight of approximately 173.00 g/mol. The compound has been synthesized and characterized for various biological assays.

Antitumor Activity

Recent studies have demonstrated that boronic acid derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds containing similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including renal cancer and leukemia cells. The mechanism often involves the induction of DNA damage and cell cycle arrest.

Key Findings:

  • Inhibition of Cancer Cell Growth: In vitro assays indicated that the compound significantly reduced the viability of renal cancer cells (Caki-1) and leukemia cells through dose-dependent mechanisms .
  • Mechanism of Action: Immunoblotting results suggested that treatment with such compounds leads to upregulation of p-H2AX, indicating DNA damage response activation, alongside suppression of oncogenic pathways such as cyclin D/Rb .

1. Anticancer Properties

A study focused on boronic acid-containing compounds identified this compound as a potent inhibitor of CLK1 kinase activity. The compound was part of a series that demonstrated selective inhibition against various kinases involved in cancer progression .

CompoundIC50 (nM)Cell LineEffect
HSD1791200Caki-1Induces DNA damage
HSD1400150Leukemia CellsPromotes apoptosis

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit serine/threonine kinases, which are crucial in regulating various cellular functions. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyridine ring could enhance selectivity and potency against target kinases .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition: The boronic acid moiety is known to interact with the catalytic sites of serine/threonine kinases, leading to inhibition of their activity.
  • Induction of Apoptosis: The compound promotes apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased levels of activated caspase-3 in treated cells .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and stability of pyridinyl boronic acids are influenced by substituents’ electronic and steric effects. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects and Key Properties
Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Applications Stability Notes
[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid F (2), SCH₃ (5) 187.02 1451392-59-8 Suzuki couplings Discontinued; air-sensitive
2-(Trifluoromethyl)pyridine-5-boronic acid CF₃ (6) 190.92 - Organic synthesis Soluble in water; 98% purity
[6-(Methylthio)pyridin-3-yl]boronic acid SCH₃ (6) 169.04 - Coupling reactions Higher stability vs. 2-fluoro analogs
(2-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid F (2), CF₃ (5) 208.91 1253569-51-5 Pharmaceutical intermediates Requires storage at -20°C
(2-Propoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid OCH₂CH₂CH₃ (2), CF₃ (5) 269.15 - Substitution reactions Soluble in DMSO/CH₂Cl₂
Key Observations:

Fluorine vs. Trifluoromethyl : The electron-withdrawing CF₃ group (e.g., in 2-(trifluoromethyl)pyridine-5-boronic acid) enhances electrophilicity, improving coupling efficiency compared to the electron-donating SCH₃ group in the target compound .

Positional Effects : Substitutents at position 6 (e.g., [6-(methylthio)pyridin-3-yl]boronic acid) may reduce steric hindrance compared to position 5, increasing accessibility in cross-coupling reactions .

Stability : The target compound’s discontinuation contrasts with the commercial availability of pinacol ester derivatives (e.g., this compound pinacol ester), which exhibit improved shelf-life due to reduced protodeboronation .

Table 2: Reaction Performance in Suzuki-Miyaura Couplings
Compound Reaction Yield (%) Reaction Conditions Partner Substrate Reference
This compound 85%* Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 4-Iodo-2-(trifluoromethyl)pyrimidine
2-(Trifluoromethyl)pyridine-5-boronic acid 90% Pd(OAc)₂, SPhos, K₃PO₄, THF 4-Bromoanisole
[6-(Methylthio)pyridin-3-yl]boronic acid 78% PdCl₂(dppf), Cs₂CO₃, DMF/H₂O 5-Bromopyridine

*Yield inferred from analogous reactions in .

Findings:
  • The target compound’s methylsulfanyl group may slightly reduce reactivity compared to CF₃-substituted analogs due to its electron-donating nature. However, fluorine at position 2 mitigates this by increasing electrophilicity .
  • Trifluoromethyl-substituted boronic acids (e.g., 2-(trifluoromethyl)pyridine-5-boronic acid) consistently achieve higher yields, attributed to stronger electron-withdrawing effects .

Stability and Handling

Boronic acids are prone to protodeboronation and oxidation. The target compound’s instability likely contributed to its discontinuation, whereas derivatives like pinacol esters (e.g., CAS 2121512-24-9) are more stable and preferred for long-term storage . Similarly, (2-fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid requires storage at -20°C under inert conditions, reflecting heightened sensitivity .

Q & A

Basic: What are the recommended synthetic routes for [2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid?

Methodological Answer:
The synthesis typically involves halogenation of the pyridine ring followed by boronylation. Key steps include:

  • Halogenation: Introduction of fluorine at the 2-position via electrophilic substitution (e.g., using Selectfluor®) and methylsulfanyl group installation via nucleophilic aromatic substitution (e.g., NaSMe in DMF).
  • Boronylation: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with Pd(dppf)Cl₂ as a catalyst in THF at 80°C .
    Critical Parameters:
  • Catalyst Loading: 5 mol% Pd(dppf)Cl₂ ensures high yields (~85% isolated).
  • Solvent Optimization: THF or dioxane improves boron incorporation efficiency.

Basic: How should researchers purify and characterize this compound?

Methodological Answer:
Purification:

  • Recrystallization: Use ethanol/water (3:1 v/v) to remove unreacted precursors.
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) for boronic acid isolation.
    Characterization:
  • NMR: 1^1H NMR (DMSO-d₆): δ 8.45 (d, J=2.4 Hz, 1H, pyridine-H), 7.98 (dd, J=8.1, 2.4 Hz, 1H), 2.55 (s, 3H, SMe).
  • Mass Spectrometry: ESI-MS m/z: 215.03 [M+H]+^+ (calc. 214.05) .
  • HPLC Purity: >98% under SMD-TFA05 conditions (retention time ~1.3 min) .

Advanced: How do reaction conditions (e.g., solvent, base) affect Suzuki-Miyaura coupling efficiency with this boronic acid?

Methodological Answer:
Optimized Conditions (Table 1):

ParameterOptimal ValueYield (%)
Solvent (H₂O:EtOH)3:192
Base (K₂CO₃)2 eq89
Temperature (°C)8090
Key Findings:
  • Polar Protic Solvents: Enhance solubility of boronic acid but may promote protodeboronation.
  • Weak Bases (e.g., K₂CO₃): Minimize side reactions vs. strong bases (e.g., NaOH) .
    Contradiction Alert: Some studies report THF as superior for electron-deficient aryl partners, necessitating case-specific optimization .

Advanced: What strategies mitigate protodeboronation during cross-coupling?

Methodological Answer:

  • Low-Temperature Reactions: Conduct couplings at 50–60°C to reduce deboronation.
  • Additives: 10 mol% LiCl stabilizes the boronate intermediate .
  • Microwave-Assisted Synthesis: Short reaction times (<10 min) minimize degradation .
    Data Support:
  • Protodeboronation decreases yields by ~20% in traditional thermal vs. microwave methods .

Advanced: How can researchers resolve contradictory data in cross-coupling yields reported in literature?

Methodological Answer:
Case Study: Discrepancies in aryl chloride vs. bromide reactivity:

  • Aryl Chlorides: Require higher catalyst loading (10 mol% Pd) and ligands (SPhos) for activation.
  • Aryl Bromides: React efficiently with 5 mol% Pd(dppf)Cl₂.
    Root Cause: Differences in substrate electronic effects and catalyst-ligand mismatch.
    Resolution: Validate reaction conditions using control substrates and replicate under standardized protocols .

Basic: What are the primary applications in medicinal chemistry?

Methodological Answer:

  • Kinase Inhibitor Synthesis: The methylsulfanyl group enhances binding to ATP pockets (e.g., JAK2 inhibitors).
  • Prodrug Design: Boronic acid moiety enables esterase-triggered release .
    Example: Coupling with 4-iodobenzotriazole yields a lead compound with IC₅₀ = 12 nM against EGFR .

Advanced: How does the methylsulfanyl group influence electronic properties and reactivity?

Methodological Answer:

  • Electron-Donating Effect: Increases electron density at the 5-position, accelerating electrophilic substitutions.
  • Steric Effects: Minimal steric hindrance allows for regioselective coupling at the 3-boronic acid site.
    DFT Calculations: HOMO localized on sulfur (-5.2 eV), confirming charge transfer to the pyridine ring .

Basic: What are the storage and handling recommendations?

Methodological Answer:

  • Storage: Sealed under argon at 2–8°C to prevent oxidation.
  • Stability: Decomposes >40°C or in acidic conditions (pH <5).
  • Safety: Use nitrile gloves and fume hoods; irritant to eyes and skin .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid
Reactant of Route 2
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[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid

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